molecular formula C19H27NO5 B12883474 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12883474
M. Wt: 349.4 g/mol
InChI Key: OTBNPQUMAIGVIW-CVEARBPZSA-N
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Description

This compound is a pyrrolidine-3-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-(2-methoxyethyl)phenyl substituent at the C4 position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the methoxyethyl-substituted phenyl moiety likely influences lipophilicity and intermolecular interactions. Such derivatives are commonly employed as intermediates in medicinal chemistry, particularly in the development of protease inhibitors or receptor modulators due to the pyrrolidine scaffold’s conformational rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

(3R,4S)-4-[3-(2-methoxyethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-11-15(16(12-20)17(21)22)14-7-5-6-13(10-14)8-9-24-4/h5-7,10,15-16H,8-9,11-12H2,1-4H3,(H,21,22)/t15-,16+/m1/s1

InChI Key

OTBNPQUMAIGVIW-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)CCOC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)CCOC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Nitrogen Protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Formation of N-Boc-pyrrolidine-3-carboxylic acid
2 Aryl Substitution Suzuki coupling: aryl boronic acid (3-(2-methoxyethyl)phenylboronic acid), Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (toluene/water), reflux Introduction of 4-(3-(2-methoxyethyl)phenyl) substituent at pyrrolidine 4-position
3 Stereochemical Control Use of chiral catalysts or chiral auxiliaries during coupling or ring formation Achieving (3R,4S) stereochemistry
4 Carboxylic Acid Formation Oxidation of precursor esters or direct carboxylation, reagents like KMnO4 or CrO3 under controlled conditions Formation of carboxylic acid at 3-position
5 Purification Chromatography (silica gel), recrystallization Isolation of pure compound with high stereochemical purity

Representative Reaction Conditions

  • Boc Protection: Reaction typically performed at 0–25°C in dichloromethane with triethylamine as base to neutralize HCl formed.
  • Suzuki Coupling: Pd(PPh3)4 catalyst (5 mol%), K2CO3 as base, toluene/water biphasic system, reflux for 12–24 hours.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic or neutral conditions, temperature controlled to avoid overoxidation.
  • Purification: Flash chromatography using gradient elution with hexane/ethyl acetate mixtures.

Research Findings and Optimization

  • Yield Optimization: Reaction yields vary depending on catalyst loading, temperature, and solvent choice. For example, Pd catalyst loading at 5 mol% provides optimal coupling yields (~70–80%) with minimal side products.
  • Stereoselectivity: Use of chiral ligands or auxiliaries during coupling or ring closure steps enhances stereochemical control, achieving diastereomeric ratios greater than 9:1.
  • Purity: Chromatographic purification combined with recrystallization yields >95% purity, confirmed by NMR and chiral HPLC.
  • Scale-Up: Multi-gram scale synthesis is feasible with careful control of reaction parameters and purification steps.

Comparative Data Table of Key Reaction Parameters

Parameter Typical Range Notes
Boc Protection Temperature 0–25°C Lower temps reduce side reactions
Pd Catalyst Loading 1–5 mol% Higher loading improves yield but increases cost
Reaction Time (Suzuki) 12–24 hours Longer times improve conversion
Base for Coupling K2CO3, Na2CO3 K2CO3 preferred for better solubility
Solvent System Toluene/Water biphasic Enhances catalyst turnover
Oxidation Agent KMnO4, CrO3 Controlled addition critical
Purity after Chromatography >95% Verified by analytical methods
Diastereomeric Ratio >9:1 Indicates good stereocontrol

Notes on Analytical Verification

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetaldehyde or methoxyacetic acid, while reduction of the carboxylic acid group can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It can also serve as a model compound for studying the effects of different substituents on the biological activity of pyrrolidine derivatives.

Medicine

In medicinal chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is of interest due to its potential pharmacological properties. It can be used as a precursor for the synthesis of drug candidates targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs (Figure 1):

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Purity/Yield (%) Key Properties/Applications
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid 3-(2-Methoxyethyl)phenyl C₁₉H₂₇NO₅ 349.42 Not reported Likely intermediate for drug synthesis; methoxyethyl may enhance solubility
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl) analog 3,5-Dimethoxyphenyl C₂₃H₂₆F₃N₃O₅ 482.47 99% yield High purity (>99%) suggests stability under synthesis; trifluoromethyl enhances electronegativity
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid 3-Bromophenyl C₁₆H₂₀BrNO₄ 370.24 Not reported Bromine increases molecular weight; potential halogen bonding in target interactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl C₁₆H₂₀FNO₄ 309.33 Not reported Fluorine improves metabolic stability and bioavailability
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid 3-Ethylphenyl C₁₈H₂₅NO₄ 319.40 Not reported Ethyl group increases lipophilicity; pKa = 4.32 ± 0.40

Figure 1. Structural comparison of pyrrolidine-3-carboxylic acid derivatives.

Key Findings:

Methoxyethyl and ethoxy groups improve solubility compared to halogenated analogs, critical for pharmacokinetic optimization .

Synthetic Performance :

  • Compounds with trifluoromethylphenyl substituents achieve >99% purity, likely due to stabilized intermediates during synthesis .
  • Ethoxyphenyl derivatives exhibit lower purity (16%), possibly due to steric hindrance or side reactions .

Safety Profiles :

  • Analogs like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) are classified as Category 4 oral toxins (H302) and skin irritants (H315), suggesting that substituents influence hazard profiles .

Stereochemical Considerations :

  • The Boc group and substituent stereochemistry (e.g., 3R,4S vs. 2R,4S) are critical for enantiomeric purity, as highlighted by crystallographic studies .

Biological Activity

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrrolidine ring, a tert-butoxycarbonyl group, and a phenyl ring with a methoxyethyl substituent, which collectively contribute to its distinctive chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C19H27NO5C_{19}H_{27}NO_5, indicating the presence of various functional groups that can interact with biological targets. The structural representation is as follows:

ComponentStructure
Pyrrolidine RingPyrrolidine
Tert-butoxycarbonyl GroupTert-butoxycarbonyl
Methoxyethyl Phenyl GroupMethoxyethyl

Biological Activity

Research indicates that (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity through its interaction with various molecular targets. The following are key aspects of its biological activity:

  • Enzyme Modulation : The compound may modulate the activity of specific enzymes through inhibition or activation. This modulation can alter metabolic pathways crucial for cellular function.
  • Receptor Binding : It has the potential to bind to certain receptors, influencing signaling pathways and cellular responses.
  • Protein Conformation : The compound may induce conformational changes in proteins, affecting their function and interactions.

Therapeutic Applications

Ongoing research explores the therapeutic applications of this compound, particularly in:

  • Antiviral Drug Development : Its structural properties suggest potential efficacy against viral infections by targeting viral enzymes or receptors.
  • Cancer Treatment : Preliminary studies indicate that it may inhibit tumor growth by targeting specific cancer-related pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits dose-dependent inhibition of specific enzymatic activities related to viral replication.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and enhancing survival rates when administered alongside standard chemotherapy treatments.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid, a comparison with structurally similar compounds is presented:

Compound NameStructureUnique Features
(2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acidSimilar Compound 1Different substituents affecting reactivity
(2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acidSimilar Compound 2Valine moiety introduces different biological interactions
4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acidSimilar Compound 3Lacks tert-butoxycarbonyl group

The presence of the methoxyethyl substituent and the tert-butoxycarbonyl group in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyethyl)phenyl)pyrrolidine-3-carboxylic acid contributes to its distinctive chemical behavior and biological activity compared to these similar compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?

Methodological Answer:
Multi-step synthesis involving palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligand under inert atmospheres (40–100°C) is recommended. Evidence from analogous compounds shows that coupling reactions with cesium carbonate in tert-butanol (5.5 hours) followed by acid hydrolysis (HCl/water, 93–96°C, 17 hours) can yield >90% purity after column chromatography . For Boc-protection steps, anhydrous conditions and controlled temperatures (0–25°C) minimize side reactions .

Advanced: How can researchers resolve discrepancies in reported NMR spectral data for stereoisomers of tert-butoxycarbonyl-protected pyrrolidine derivatives?

Methodological Answer:
Use 2D NMR techniques (COSY, NOESY) to differentiate stereoisomers. For example, coupling constants (JJ-values) between H-3 and H-4 protons in pyrrolidine rings distinguish (3R,4S) from (3S,4R) configurations. Cross-peaks in NOESY spectra can confirm spatial proximity of substituents . Comparative analysis with crystallographically resolved structures (if available) or computational NMR prediction tools (e.g., DFT-based) may reconcile conflicting data .

Basic: What spectroscopic methods are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

  • 1H/13C-NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H singlet) and methoxyethyl protons (δ ~3.3–3.5 ppm). Stereochemistry is confirmed via vicinal coupling constants (e.g., J3,4J_{3,4} ~3–6 Hz for cis configurations) .
  • APCI-MS : Validates molecular weight (e.g., observed [M+H]+ vs. calculated) .
  • FTIR : Confirms Boc-group absorption (~1680–1720 cm⁻¹ for carbonyl) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Advanced: How does the 3-(2-methoxyethyl)phenyl substituent influence conformational flexibility and intermolecular interactions?

Methodological Answer:
The methoxyethyl group introduces steric bulk and hydrogen-bonding potential. Molecular dynamics simulations suggest that the substituent restricts pyrrolidine ring puckering, favoring a twisted-boat conformation in solution. In solid-state (via hypothetical analogies to ), π-π stacking between phenyl rings and hydrophobic interactions may dominate crystal packing. Experimental validation via X-ray crystallography is advised .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:
Store at –20°C under inert gas (argon/nitrogen) in amber glass vials. Avoid moisture (desiccants recommended) and heat (>25°C), as Boc groups hydrolyze under acidic/humid conditions. Stability tests on similar compounds show >95% purity retention for 12 months under these conditions .

Advanced: What strategies mitigate epimerization risks during synthetic modifications of the carboxylic acid moiety?

Methodological Answer:

  • Use low-temperature (–78°C) activation with coupling agents (e.g., EDC/HOBt) to minimize racemization.
  • Chiral HPLC monitoring (e.g., Daicel columns) detects epimer formation early.
  • Protecting the carboxylic acid as a methyl ester during reactions (later hydrolyzed with LiOH) reduces stereochemical lability .

Basic: How should researchers purify this compound when Boc-protection byproducts are present?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate Boc-protected products from deprotected analogs.
  • Recrystallization : Ethanol/water mixtures (4:1) effectively remove polar impurities. For non-polar byproducts, tert-butyl methyl ether (TBME) is optimal .

Advanced: What computational approaches predict the bioactive conformation of this compound in enzyme-binding studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., proteases) to model binding poses. Focus on hydrogen bonds between the carboxylic acid and catalytic residues.
  • MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess conformational stability. The methoxyethyl group’s flexibility may require enhanced sampling (e.g., metadynamics) .

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